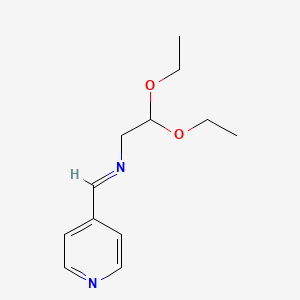
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is an organic compound characterized by the presence of a pyridine ring substituted with a diethoxyethyl group and a methyleneamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine typically involves the reaction of pyridine-4-carbaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include the formation of the diethoxyethylamine intermediate, followed by its condensation with pyridine-4-carbaldehyde. The reaction conditions are optimized to maximize yield and purity, and the final product is obtained through a series of purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The diethoxyethyl and methyleneamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-ylmethylamine derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][6].
Wirkmechanismus
The mechanism of action of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
(2,2-Diethoxyethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
(2,2-Diethoxyethyl)-3,4-dimethoxybenzylidene-amine: Contains additional methoxy groups on the benzene ring.
Uniqueness: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications .
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-(2,2-diethoxyethyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H18N2O2/c1-3-15-12(16-4-2)10-14-9-11-5-7-13-8-6-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
DINWYXDZUFWFHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN=CC1=CC=NC=C1)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














